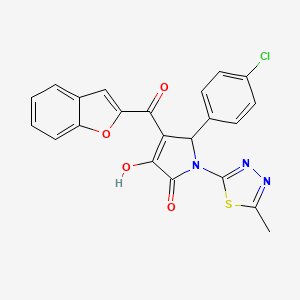![molecular formula C28H26N4O4S2 B12141814 3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}](/img/structure/B12141814.png)
3,3'-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} is a complex organic compound characterized by its unique structure, which includes a benzene ring, thiazolidine rings, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,4-diyldimethanediyl with thiazolidine-2,4-dione derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, hydroxides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazolidine compounds.
Scientific Research Applications
3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism by which 3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Benzene-1,4-diyldimethanediyl)bis(phosphonic acid): Similar structure but contains phosphonic acid groups instead of thiazolidine rings.
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid: Contains a benzene ring with ethyne and benzoic acid groups.
Uniqueness
3,3’-(Benzene-1,4-diyldimethanediyl)bis{5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione} is unique due to its combination of thiazolidine rings and amino groups, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C28H26N4O4S2 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
5-(2-methylanilino)-3-[[4-[[5-(2-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C28H26N4O4S2/c1-17-7-3-5-9-21(17)29-23-25(33)31(27(35)37-23)15-19-11-13-20(14-12-19)16-32-26(34)24(38-28(32)36)30-22-10-6-4-8-18(22)2/h3-14,23-24,29-30H,15-16H2,1-2H3 |
InChI Key |
RTCYDTMJDLTUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide](/img/structure/B12141744.png)
![3-[(3-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12141753.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12141754.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12141761.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141764.png)
![1-[2-(Diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrol in-2-one](/img/structure/B12141766.png)

![4-[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12141771.png)
![(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12141785.png)
}-N-(4-chloro-2-met hoxy-5-methylphenyl)acetamide](/img/structure/B12141793.png)
![N-[(2Z)-3-tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline](/img/structure/B12141809.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12141825.png)
![3-phenyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B12141832.png)

